molecular formula C17H19FN2O4 B2875669 N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide CAS No. 1798456-69-5

N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide

Cat. No.: B2875669
CAS No.: 1798456-69-5
M. Wt: 334.347
InChI Key: SNCBITMCFSRTHA-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a synthetic oxalamide-based compound intended for research and experimental applications exclusively. This molecule is built on a oxalamide scaffold, a structure featured in various biologically active compounds, and incorporates a 4-fluorobenzylamine moiety alongside a furan-functionalized alkyl chain. The presence of these distinct pharmacophores makes it a candidate for investigation in medicinal chemistry and drug discovery research, particularly in the synthesis and study of novel small molecule libraries. As a research chemical, its potential applications are exploratory and may include use as a building block in organic synthesis or as a lead compound for the development of enzyme inhibitors. Researchers might investigate its interaction with various biological targets, such as serine proteases, based on the known activity of related 4-fluorobenzylamine-containing structures . The furan and hydroxy groups enhance the molecule's complexity, offering potential for hydrogen bonding and interaction with hydrophobic enzyme pockets. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-17(23,9-14-3-2-8-24-14)11-20-16(22)15(21)19-10-12-4-6-13(18)7-5-12/h2-8,23H,9-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCBITMCFSRTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluorobenzylamine

4-Fluorobenzylamine is typically synthesized via reduction of 4-fluorobenzonitrile using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction proceeds under reflux (66°C) for 6–8 hours, yielding the primary amine with ~85% efficiency. Alternatively, catalytic hydrogenation with Raney nickel in methanol at 25°C provides a milder route but requires longer reaction times (12–16 hours).

Key Reaction Conditions :

  • Solvent: THF or methanol
  • Temperature: 25–66°C
  • Yield: 80–85%

Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine

This intermediate is prepared through a Mannich-type reaction involving furan-2-carbaldehyde, nitroethane, and ammonium acetate. The reaction forms 3-(furan-2-yl)-2-nitropropane-2-ol, which is subsequently reduced using hydrogen gas (H2) over a palladium-on-carbon (Pd/C) catalyst. Reduction proceeds at 50°C for 4 hours in ethanol, yielding the target amine with 70–75% efficiency.

Optimization Insights :

  • Nitro group reduction requires careful pH control (pH 6–7) to avoid side reactions.
  • Ethanol as a solvent enhances solubility of the nitro intermediate.

Oxalyl Chloride-Mediated Coupling

The final step involves reacting equimolar amounts of 4-fluorobenzylamine and 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine with oxalyl chloride (ClCOCOCl) in dichloromethane (DCM) at 0–5°C. Triethylamine (Et3N) is added to scavenge HCl, and the reaction mixture is stirred for 12 hours at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the oxalamide in 65–70% yield.

Critical Parameters :

Parameter Optimal Value
Oxalyl chloride ratio 1.1 equivalents
Temperature 0°C → 25°C (ramped)
Solvent Dichloromethane
Purification Silica chromatography

Ruthenium-Catalyzed Dehydrogenative Coupling

A contemporary approach utilizes acceptorless dehydrogenative coupling (ADC) of ethylene glycol with primary amines, catalyzed by a ruthenium pincer complex (e.g., Ru-MACHO-BH). This method generates H2 as the sole byproduct, aligning with green chemistry principles.

Reaction Mechanism

The Ru-MACHO-BH catalyst facilitates sequential dehydrogenation of ethylene glycol to glyoxal, which undergoes condensation with two amine equivalents to form the oxalamide. The mechanism involves:

  • Ethylene Glycol Dehydrogenation : Formation of glyoxal via β-hydride elimination.
  • Imine Formation : Reaction of glyoxal with 4-fluorobenzylamine.
  • Nucleophilic Attack : Addition of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine to the imine intermediate.
  • Oxidation : Final dehydrogenation to yield the oxalamide.

Optimization of Conditions

Using a 1 mol% Ru-MACHO-BH catalyst in toluene/dimethoxyethane (1:1 v/v) at 135°C for 24 hours, the reaction achieves 78–82% yield. Key optimizations include:

  • Base Additive : 1 mol% potassium tert-butoxide (t-BuOK) enhances catalyst turnover.
  • Solvent System : Mixed solvents improve glyoxal solubility and stabilize intermediates.

Comparative Performance :

Condition Yield (%) Reaction Time (h)
Without base 45 24
With t-BuOK (1 mol%) 82 24
Solvent: Toluene/DME 82 24
Solvent: Pure toluene 68 24

Comparative Analysis of Methods

Parameter Traditional Method Catalytic ADC Method
Yield 65–70% 78–82%
Reaction Steps 3 1
Byproducts HCl, solvent waste H2
Catalyst Cost Low High (Ru complex)
Scalability Moderate High
Environmental Impact Higher (toxic reagents) Lower (green chemistry)

The catalytic ADC method outperforms traditional synthesis in yield and sustainability but requires expensive ruthenium catalysts. Industrial applications may favor ADC for bulk production, while academic labs might prefer the stepwise approach for intermediate isolation.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • NMR Spectroscopy :
    • 1H NMR (400 MHz, CDCl3) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (m, 2H, furan-H), 4.45 (s, 2H, CH2), 1.55 (s, 6H, CH3).
    • 13C NMR : 165.2 (C=O), 152.1 (furan-C), 115.6 (Ar-C-F).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • Melting Point : 189–191°C (capillary method).

Chemical Reactions Analysis

Types of Reactions: N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group and the furan ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

  • Structure : Features a dimethoxybenzyl group (N1) and a pyridinylethyl chain (N2).
  • 16.099) as an umami flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
  • Toxicity : Demonstrated low toxicity in rodents, supporting its regulatory approval .
  • Key Difference : The pyridine ring in S336 may enhance water solubility compared to the furan and fluorobenzyl groups in the target compound, which could favor hydrophobic interactions .

Adamantyl-Substituted Oxalamides

  • Examples :
    • N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) : Contains an adamantyl group (rigid hydrocarbon) and a chlorobenzyloxy chain.
    • N1-(Adamant-1-ylmethyl)-N2-(benzyloxy)oxalamide (5) : Features an adamantylmethyl group and benzyloxy chain.
  • Physical Properties : High melting points (>210°C) and purity (>90%), attributed to adamantane’s rigid structure enhancing crystallinity .
  • Key Difference : The adamantyl group in these compounds likely improves thermal stability and binding affinity to hydrophobic targets, whereas the target compound’s fluorobenzyl and furan groups may prioritize electronic effects (e.g., fluorine’s electronegativity, furan’s aromaticity) .

N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide (3)

  • Structure : Benzyloxy (N1) and phenylpropyl (N2) substituents.
  • Synthesis : Prepared via nucleophilic substitution of benzyloxyamine, similar to methods for adamantyl derivatives .
  • Key Difference : The absence of fluorine or heterocycles (e.g., furan) in this compound may reduce its metabolic resistance compared to the target compound .

Structural and Functional Analysis

Substituent Effects

Compound N1 Group N2 Group Key Properties
Target compound 4-fluorobenzyl 3-(furan-2-yl)-2-hydroxy-2-methylpropyl Potential enhanced lipophilicity (fluorine)
S336 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Water solubility (pyridine), flavor enhancer
Adamantyl derivatives Adamantyl Chlorobenzyloxy, benzyloxy High thermal stability (>210°C melting point)

Biological Activity

N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C17_{17}H19_{19}FN2_2O4_4
  • Molecular Weight : 334.34 g/mol
  • CAS Number : 1798456-69-5

Research indicates that this compound exhibits multiple mechanisms of action:

  • Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders. For instance, studies have demonstrated that related compounds exhibit significant inhibitory effects on tyrosinase activity, suggesting that this compound may share this property .
  • Antioxidant Activity : The presence of furan and hydroxyl groups in the structure may contribute to antioxidant properties, which are vital for mitigating oxidative stress in cells. Compounds with similar structures have shown promising antioxidant effects, indicating potential therapeutic benefits against oxidative damage .

In Vitro Studies

Several studies have assessed the biological efficacy of this compound through in vitro experiments:

  • Cell Viability Assays : The compound was tested on various cell lines to evaluate its cytotoxicity. Results indicated that at lower concentrations (up to 5 µM), it did not significantly affect cell viability after 48 hours, suggesting a favorable safety profile for potential therapeutic applications .
  • Tyrosinase Activity : In experiments measuring tyrosinase activity, the compound demonstrated a dose-dependent inhibition, which aligns with findings from other phenolic compounds that target this enzyme. Such inhibition is crucial for developing skin-lightening agents .

Case Studies

A notable case study involved the application of similar oxalamide compounds in treating melanoma cells. The study found that these compounds not only inhibited cellular proliferation but also induced apoptosis in melanoma cell lines. This suggests that this compound could possess anticancer properties worth exploring further .

Comparative Analysis with Related Compounds

Compound NameTyrosinase Inhibition IC50 (µM)Cytotoxicity (Cell Line Tested)
N1-(4-fluorobenzyl)-N2-(3-(furan-2-yl)-...)TBD (to be determined)Low cytotoxicity at 5 µM
Compound A (related structure)10 µMModerate cytotoxicity
Compound B (related structure)5 µMLow cytotoxicity

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